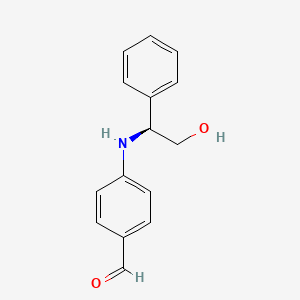

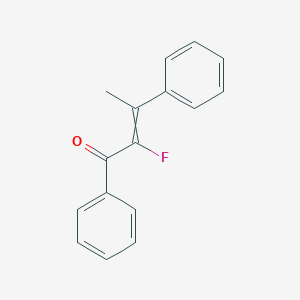

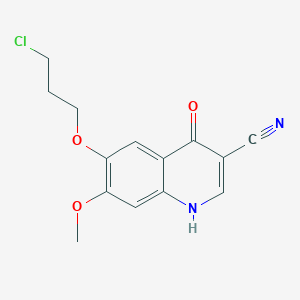

![molecular formula C17H11FN4 B15165097 Pyrazolo[1,5-a]pyrimidine, 3-(4-fluorophenyl)-6-(4-pyridinyl)- CAS No. 216661-42-6](/img/structure/B15165097.png)

Pyrazolo[1,5-a]pyrimidine, 3-(4-fluorophenyl)-6-(4-pyridinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their small size, efficient synthetic approaches, and easy functionalization methodologies . These compounds exhibit high quantum yields in different solvents and excellent photostability, making them valuable in various fields such as materials science, biological interactions, and cancer therapeutics .

Preparation Methods

The synthesis of pyrazolo[1,5-a]pyrimidine, 3-(4-fluorophenyl)-6-(4-pyridinyl)- involves several steps. One common method includes the cyclization of 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . Another efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . These methods are advantageous due to their simplicity and high yields.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine, 3-(4-fluorophenyl)-6-(4-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions on the fused ring . The presence of EDGs at position 7 on the fused ring improves both absorption and emission behaviors, while EWGs tend to lower these intensities . Major products formed from these reactions include derivatives with enhanced photophysical properties, making them suitable for optical applications .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a fluorophore due to its high quantum yields and excellent photostability . In biology, it has been identified as a potential lipid droplet biomarker for cancer cells (HeLa cells) and normal cells (L929 cells) . In medicine, pyrazolo[1,5-a]pyrimidine derivatives have shown promise as aryl hydrocarbon receptor antagonists, which are crucial in cancer therapy . Additionally, these compounds are used in the development of optical materials and chemosensors .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine, 3-(4-fluorophenyl)-6-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, as an aryl hydrocarbon receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating various biological processes such as metabolic adaptations and immune system regulation . The compound’s photophysical properties are influenced by the presence of EDGs and EWGs, which affect its absorption and emission behaviors .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine, 3-(4-fluorophenyl)-6-(4-pyridinyl)- can be compared with other similar compounds such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines . These compounds share similar structural features but differ in their functional groups and applications. For example, pyrazolo[3,4-d]pyrimidines are known for their anti-proliferative activity and potential as EGFR-TK inhibitors , while pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines are used to develop adenosine receptor antagonists . The unique combination of fluorophenyl and pyridinyl groups in pyrazolo[1,5-a]pyrimidine, 3-(4-fluorophenyl)-6-(4-pyridinyl)- enhances its photophysical properties and makes it a valuable compound for various applications.

Properties

CAS No. |

216661-42-6 |

|---|---|

Molecular Formula |

C17H11FN4 |

Molecular Weight |

290.29 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine |

InChI |

InChI=1S/C17H11FN4/c18-15-3-1-13(2-4-15)16-10-21-22-11-14(9-20-17(16)22)12-5-7-19-8-6-12/h1-11H |

InChI Key |

LVLOTYIMYWLIDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C3N=CC(=CN3N=C2)C4=CC=NC=C4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-Iodo-2-[(trimethylsilyl)ethynyl]pent-1-en-1-yl}(trimethyl)silane](/img/structure/B15165034.png)

![4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol](/img/structure/B15165051.png)

![1,7-Dioxaspiro[4.4]nonan-8-one, 3,4-bis(phenylmethoxy)-, (3R,4S,5R)-](/img/structure/B15165059.png)

![Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl-](/img/structure/B15165060.png)